molecular formula C17H15N3O5 B2910845 N-(2-methyl-5-nitrophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide CAS No. 851989-40-7

N-(2-methyl-5-nitrophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide

Cat. No.: B2910845
CAS No.: 851989-40-7
M. Wt: 341.323
InChI Key: ZRKHTOBBAIJCDK-UHFFFAOYSA-N
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Description

N-(2-methyl-5-nitrophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-5-nitrophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide typically involves the following steps:

    Amidation: Formation of the amide bond.

    Cyclization: Formation of the benzoxazole ring.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often leading to the formation of nitro derivatives.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or alkylated products.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological Activity: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine

    Drug Development: Investigated as a potential lead compound for the development of new pharmaceuticals.

Industry

    Materials Science: Used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(2-methyl-5-nitrophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group and benzoxazole ring play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methyl-5-nitrophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)butanamide: Similar structure with an additional carbon in the side chain.

    N-(2-methyl-5-nitrophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)ethanamide: Similar structure with one less carbon in the side chain.

Uniqueness

N-(2-methyl-5-nitrophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(2-methyl-5-nitrophenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O5/c1-11-6-7-12(20(23)24)10-13(11)18-16(21)8-9-19-14-4-2-3-5-15(14)25-17(19)22/h2-7,10H,8-9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRKHTOBBAIJCDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCN2C3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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